molecular formula C11H15N5O4 B1594034 O(6)-Methyl-2'-deoxyguanosine CAS No. 964-21-6

O(6)-Methyl-2'-deoxyguanosine

Katalognummer: B1594034
CAS-Nummer: 964-21-6
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: BCKDNMPYCIOBTA-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

O(6)-methyl-2'-deoxyguanosine is a purine 2'-deoxyribonucleoside having O(6)-methylguanine as the nucleobase. It derives from a guanine.

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapeutics

O(6)-Me-dG is recognized for its role as a potent mutagenic DNA lesion. It is induced by various methylating agents, such as tobacco-specific nitrosamines, and has been linked to several types of cancer, particularly lung cancer due to mutations in the K-ras gene.

Case Study: Anti-Glioblastoma Activity

Recent studies have highlighted the potential of O(6)-methyl-2'-deoxyguanosine-5'-triphosphate (O(6)-methyl-dGTP) as an anti-tumor agent against glioblastoma. Research demonstrated that O(6)-methyl-dGTP exhibited significant cytotoxicity against glioblastoma cells resistant to temozolomide (TMZ), the standard treatment for this aggressive cancer. The compound was shown to disrupt nucleotide pool balance, induce replication stress, and activate apoptosis pathways, thereby inhibiting tumor growth in vivo models .

Dietary Influence on O(6)-Me-dG Levels

Dietary habits significantly impact the levels of O(6)-Me-dG adducts in human tissues. High red meat consumption has been correlated with increased levels of this mutagenic adduct, which may contribute to colorectal cancer risk.

Case Study: Butyrylated Starch Intervention

A randomized clinical trial investigated the effects of butyrylated starch intake on O(6)-Me-dG levels in rectal tissue among individuals consuming high amounts of red meat. The study found that butyrylated starch could prevent the increase in O(6)-Me-dG adducts caused by red meat consumption, suggesting a protective dietary strategy against colorectal cancer .

Mechanisms of DNA Repair

O(6)-Me-dG is repaired by specific DNA repair proteins such as O(6)-alkylguanine-DNA alkyltransferase (AGT). Understanding the kinetics of this repair process is crucial for elucidating how cells respond to DNA damage.

Research Findings on Repair Mechanisms

A study utilized high-performance liquid chromatography (HPLC) to analyze the repair kinetics of O(6)-Me-dG by AGT at various positions within DNA sequences. The findings revealed that AGT-mediated repair efficiency varies minimally depending on the sequence context, indicating that local DNA structure influences mutagenesis rates in critical genes like K-ras .

Implications for Cancer Etiology

The presence of O(6)-Me-dG adducts in DNA has been implicated in the etiology of various cancers. The mutagenic potential of these adducts can lead to transitions such as G → A mutations, which are commonly observed in tumors.

Epidemiological Studies

Epidemiological evidence suggests that individuals with higher levels of O(6)-Me-dG due to dietary factors or environmental exposures exhibit increased mutation rates in oncogenes and tumor suppressor genes, thereby enhancing cancer risk .

Data Summary

Application AreaKey FindingsReferences
Cancer TherapeuticsO(6)-methyl-dGTP shows anti-glioblastoma activity; induces apoptosis
Dietary ImpactButyrylated starch reduces red meat-induced O(6)-Me-dG levels
DNA Repair MechanismsAGT repairs O(6)-Me-dG; minimal sequence dependency observed
Cancer EtiologyElevated O(6)-Me-dG linked to increased mutation rates in cancers

Analyse Chemischer Reaktionen

Formation via Alkylation Reactions

O⁶-Me-dG arises primarily through alkylation by methylating agents such as tobacco-specific nitrosamines (e.g., NNK) and endogenous sources like S-adenosylmethionine . A novel pathway involves direct alkylation by l-azaserine, a diazo compound, which reacts with deoxyguanosine (dG) to form an intermediate, O⁶-Ser-CMdG. This intermediate undergoes spontaneous hydrolysis to yield O⁶-carboxymethyldeoxyguanosine (O⁶-CMdG) .

Key Reaction Pathway:

l-azaserine+dGO⁶-Ser-CMdGHydrolysisO⁶-CMdG\text{l-azaserine} + \text{dG} \rightarrow \text{O⁶-Ser-CMdG} \xrightarrow{\text{Hydrolysis}} \text{O⁶-CMdG}

Experimental Conditions:

  • pH 7–11, 37°C

  • Detection via nanoLC-ESI-HRMS²

Repair by O⁶-Alkylguanine DNA Alkyltransferase (AGT)

AGT directly repairs O⁶-Me-dG by transferring the methyl group to its active-site cysteine, restoring guanine. Repair kinetics were analyzed using HPLC-ESI⁺-MS/MS in a K-ras protooncogene sequence :

O⁶-Me-dG Position in K-ras Codon 12 Second-Order Rate Constant (M⁻¹ s⁻¹)
First guanine (G6)1.4×1071.4 \times 10^7
Second guanine (G7)7.4×1067.4 \times 10^6

Repair rates showed minimal sequence dependence, suggesting AGT activity alone does not explain K-ras codon 12 mutational hotspots .

Site-Selective Modification for Detection

O⁶-Me-dG can be selectively modified using oligonucleotides (ODNs) containing 6-S-functionalized thioguanosine. This "functionality transfer" reaction enables fluorescent labeling (e.g., FAM) or click chemistry-based detection :

Modification Efficiency:

  • Reaction time: <30 minutes

  • Yield: >90% under optimized conditions

  • Applications: Sensitive adduct detection in genomic DNA

Incorporation into DNA and Replication Effects

O⁶-Me-dG disrupts replication by inducing mismatches. Human DNA polymerase η (Pol η) incorporates thymine or cytosine opposite O⁶-Me-dG, leading to G→A or G→C mutations . In therapeutic contexts, O⁶-methyl-dGTP (a triphosphate analog) incorporates into DNA, causing:

  • Replication stress via nucleotide pool imbalance

  • S-phase arrest and DNA damage

  • Activation of caspase-independent death pathways (e.g., AIF-mediated apoptosis)

Cytotoxicity in Glioblastoma (GBM):

Cell Line IC₅₀ (O⁶-methyl-dGTP)
U251 (TMZ-resistant)12.3 μM
LN229 (MGMT⁺)9.8 μM

Hydrolysis and Stability

The intermediate O⁶-Ser-CMdG is unstable under physiological conditions, hydrolyzing to O⁶-CMdG with a half-life of ~4 hours at pH 7.2 . l-azaserine itself is stable in neutral/alkaline conditions but degrades in acidic environments .

Structural and Mechanistic Insights

  • NMR Data for O⁶-Ser-CMdG:

    • Peaks at 5.07 ppm (NH₂–CH), 4.83–4.81 ppm (O–CH₂–COO), and 3.93–3.84 ppm (O–CH₂) confirm serine moiety retention .

  • Crystal Structure of AGT-DNA Complex:

    • The methyl group is transferred to Cys145 of AGT, resolving DNA distortion .

Eigenschaften

CAS-Nummer

964-21-6

Molekularformel

C11H15N5O4

Molekulargewicht

281.27 g/mol

IUPAC-Name

(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1

InChI-Schlüssel

BCKDNMPYCIOBTA-RRKCRQDMSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Isomerische SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Kanonische SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Key on ui other cas no.

964-21-6

Sequenz

N

Synonyme

2'-deoxy-O(6)-methylguanosine
O(6)-methyl-2'-deoxyguanosine
O(6)-methyl-2'-deoxyguanosine, (alpha)-isomer
O(6)-methyldeoxyguanosine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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